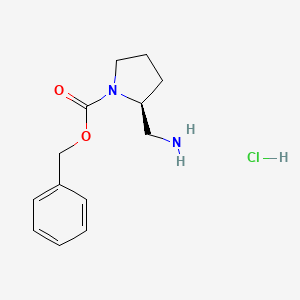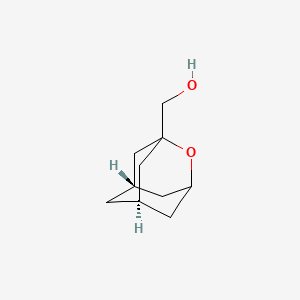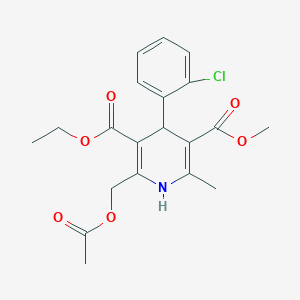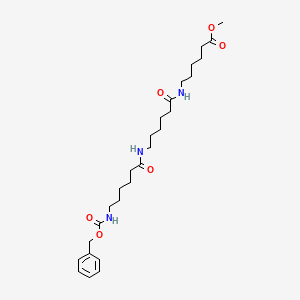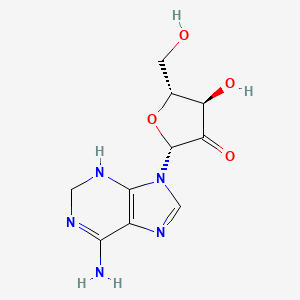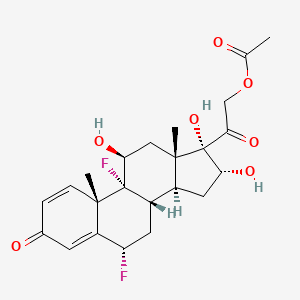
Fluocinolone Acetonide Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluocinolone acetonide is a synthetic corticosteroid used primarily in dermatology to treat skin conditions such as eczema, psoriasis, and dermatitis. It works by reducing inflammation, itching, and redness. during the production and storage of fluocinolone acetonide, various impurities can form. These impurities can affect the efficacy and safety of the drug. One such impurity is the fluocinolone acetonide impurity, which can arise from degradation or side reactions during synthesis .
Métodos De Preparación
The preparation of fluocinolone acetonide impurity involves several synthetic routes and reaction conditions. The primary method involves the degradation of fluocinolone acetonide under specific conditions such as exposure to light, heat, or oxidative environments. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify these impurities .
Análisis De Reacciones Químicas
Fluocinolone acetonide impurity undergoes various chemical reactions, including:
Oxidation: Exposure to light and oxygen can lead to the formation of hydroperoxide impurities.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted products.
The major products formed from these reactions include hydroperoxide derivatives and other oxidized forms of fluocinolone acetonide .
Aplicaciones Científicas De Investigación
Fluocinolone acetonide impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its potential genotoxic effects and its impact on cellular processes.
Medicine: Research on the safety and efficacy of fluocinolone acetonide formulations often includes the study of impurities to ensure patient safety.
Industry: Used in the pharmaceutical industry to improve the quality control of corticosteroid formulations.
Mecanismo De Acción
The mechanism of action of fluocinolone acetonide impurity involves its interaction with cellular components, leading to potential genotoxic effects. The impurity can cause oxidative damage to DNA, leading to mutations and other genetic alterations. The molecular targets include DNA and other cellular macromolecules, and the pathways involved are primarily oxidative stress pathways .
Comparación Con Compuestos Similares
Fluocinolone acetonide impurity can be compared with other corticosteroid impurities such as:
- Betamethasone impurity
- Hydrocortisone impurity
- Triamcinolone impurity
These impurities share similar chemical properties but differ in their specific structures and the conditions under which they form. This compound is unique due to its specific formation pathways and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C23H28F2O7 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28F2O7/c1-11(26)32-10-19(30)23(31)17(28)8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)18(29)9-21(13,23)3/h4-6,13-14,16-18,28-29,31H,7-10H2,1-3H3/t13-,14-,16-,17+,18-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
UFBXNEAKEMBKBR-MASFLUIBSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O)O |
SMILES canónico |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


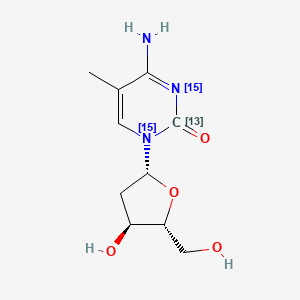



![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
